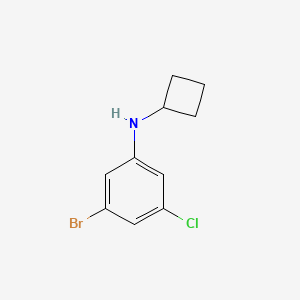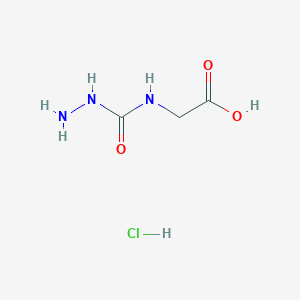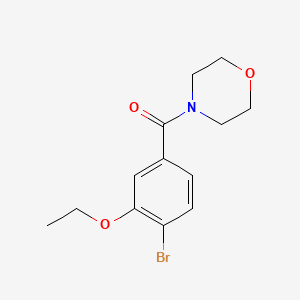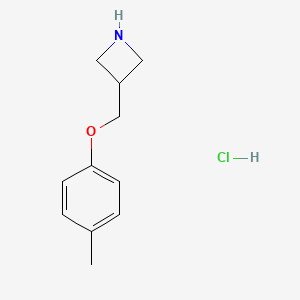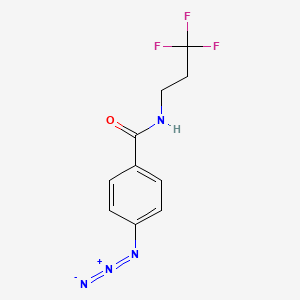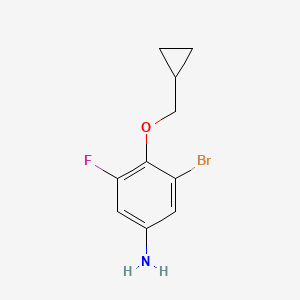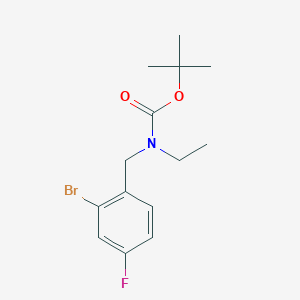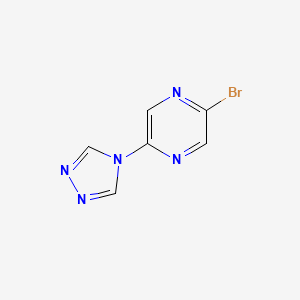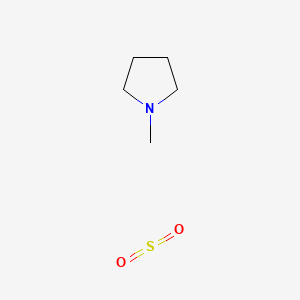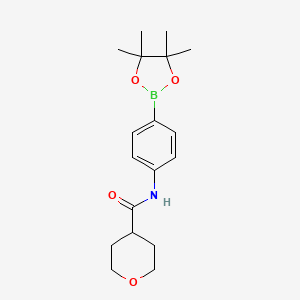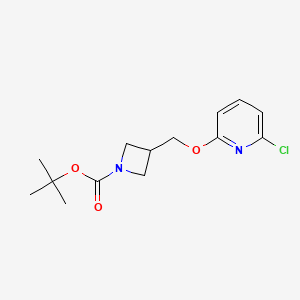
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a chlorinated pyridine ring, an azetidine ring, and a tert-butyl ester group
Méthodes De Préparation
The synthesis of 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common synthetic route starts with the preparation of tert-butyl (6-chloropyridin-2-yl)-carbamate. Under a nitrogen atmosphere, a solution of BOC-anhydride in tetrahydrofuran (THF) is added dropwise to a mixture of 6-chloropyridin-2-ylamine and sodium hexamethyldisilazide solution in THF . The reaction conditions typically involve room temperature and careful control of reagent addition to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorinated pyridine ring and azetidine ring are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester include:
tert-Butyl (6-chloropyridin-2-yl)-carbamate: This compound shares the chlorinated pyridine ring and tert-butyl ester group but lacks the azetidine ring.
2-Chloro-6-(hydroxymethyl)pyridin-3-ol: This compound has a similar chlorinated pyridine ring but differs in the presence of a hydroxymethyl group instead of the azetidine ring.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-2-yl)oxymethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPTGXAZIJFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


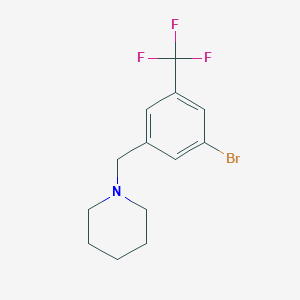
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B8125838.png)
